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Executive Summary
Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class. Its

fungicidal activity stems from the targeted inhibition of mitochondrial respiration in pathogenic

fungi. This document provides a comprehensive technical overview of the molecular target of

picoxystrobin, its mechanism of action, associated resistance mechanisms, and detailed

experimental protocols for its study. The primary molecular target of picoxystrobin is the

cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2][3][4]

[5] By binding to a specific site within this complex, picoxystrobin disrupts the vital process of

ATP synthesis, ultimately leading to fungal cell death.[2][4] Understanding the intricacies of this

interaction is paramount for the development of novel fungicides and for managing the

emergence of resistance.

The Molecular Target: Cytochrome bc1 Complex
The cytochrome bc1 complex, also known as ubiquinol-cytochrome c reductase, is a multi-

subunit transmembrane protein complex embedded in the inner mitochondrial membrane.[2][5]

It plays a crucial role in the electron transport chain by catalyzing the transfer of electrons from

ubiquinol to cytochrome c.[5] This electron transfer is coupled with the pumping of protons from

the mitochondrial matrix to the intermembrane space, generating a proton motive force that

drives ATP synthesis.[5]
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Picoxystrobin is classified as a Quinone outside Inhibitor (QoI).[3][5] Its specific binding site is

the Qo (Quinone outside) site located on the cytochrome b subunit of the bc1 complex.[2][3][5]

The Qo site is the catalytic center where ubiquinol is oxidized.

Mechanism of Action
The fungicidal action of picoxystrobin is a direct consequence of its binding to the Qo site of

the cytochrome bc1 complex. This binding event physically obstructs the docking of the natural

substrate, ubiquinol, thereby blocking the transfer of electrons to the Rieske iron-sulfur protein

and cytochrome c1.[1][4] The inhibition of the electron transport chain leads to a cascade of

detrimental effects for the fungal cell:

Inhibition of ATP Synthesis: The disruption of the proton gradient across the inner

mitochondrial membrane halts the production of ATP, the primary energy currency of the cell.

[2]

Generation of Reactive Oxygen Species (ROS): The blockage of the electron flow can lead

to the formation of superoxide radicals and other reactive oxygen species, causing oxidative

stress and cellular damage.

Cellular Growth Arrest and Death: The severe energy deficit and oxidative damage ultimately

inhibit fungal spore germination, mycelial growth, and lead to cell death.[2]

The following diagram illustrates the signaling pathway of picoxystrobin's inhibitory action.
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Caption: Signaling pathway of picoxystrobin's inhibitory action.

Quantitative Data
The efficacy of picoxystrobin can be quantified through various parameters that measure its

binding affinity to the target and its inhibitory effect on fungal growth.

Parameter Fungal Species Value Reference

EC50 (Mycelial

Growth)

Neopestalotiopsis

clavispora

0.0062 - 0.0658

µg/mL
[6]

EC50 (Spore

Germination)

Neopestalotiopsis

clavispora

0.0014 - 0.0099

µg/mL
[6]

Note: Specific Ki (inhibition constant) or Kd (dissociation constant) values for picoxystrobin's

binding to the cytochrome bc1 complex are not readily available in the reviewed literature. The

provided EC50 values indicate the concentration of picoxystrobin required to inhibit fungal

growth by 50% under specific laboratory conditions.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

molecular target of picoxystrobin.

Cytochrome bc1 Complex Enzyme Inhibition Assay
This assay measures the inhibitory effect of picoxystrobin on the enzymatic activity of the

isolated cytochrome bc1 complex.

Protocol:

Isolation of Mitochondria:

Grow the fungal species of interest in a suitable liquid culture medium.
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Harvest mycelia by filtration and wash with a buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

Homogenize the mycelia in an ice-cold isolation buffer containing a buffer (e.g., Tris-HCl),

an osmoticum (e.g., sucrose), and a chelating agent (e.g., EDTA).

Centrifuge the homogenate at low speed to remove cell debris.

Centrifuge the resulting supernatant at high speed to pellet the mitochondria.

Resuspend the mitochondrial pellet in a suitable assay buffer.

Enzyme Activity Assay:

The activity of the cytochrome bc1 complex is typically measured as the rate of

cytochrome c reduction, monitored spectrophotometrically at 550 nm.

The reaction mixture contains purified cytochrome bc1 complex, a suitable buffer (e.g.,

potassium phosphate buffer), reduced coenzyme Q (e.g., decylubiquinol) as the substrate,

and oxidized cytochrome c.

Initiate the reaction by adding the substrate.

To determine the inhibitory effect of picoxystrobin, pre-incubate the enzyme with varying

concentrations of the fungicide before adding the substrate.

Calculate the percentage of inhibition relative to a control without the inhibitor.

Determine the IC50 value, the concentration of picoxystrobin that causes 50% inhibition

of the enzyme activity.
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Caption: Experimental workflow for a cytochrome bc1 enzyme inhibition assay.

Fungal Growth Inhibition Assay (EC50 Determination)
This assay determines the effective concentration of picoxystrobin that inhibits fungal growth

by 50%.

Protocol:

Preparation of Fungicide Stock Solution:

Dissolve picoxystrobin in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a

high-concentration stock solution.

Preparation of Amended Media:

Prepare a suitable solid agar medium (e.g., Potato Dextrose Agar, PDA).

Autoclave the medium and allow it to cool to approximately 50-60°C.

Add appropriate volumes of the picoxystrobin stock solution to the molten agar to

achieve a series of final concentrations. Also, prepare a control plate with the solvent

alone.

Pour the amended agar into sterile Petri dishes.

Inoculation and Incubation:

Take a mycelial plug from the edge of an actively growing fungal colony using a sterile

cork borer.

Place the mycelial plug in the center of each agar plate.

Incubate the plates at the optimal growth temperature for the fungus in the dark.

Data Collection and Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b033183?utm_src=pdf-body-img
https://www.benchchem.com/product/b033183?utm_src=pdf-body
https://www.benchchem.com/product/b033183?utm_src=pdf-body
https://www.benchchem.com/product/b033183?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measure the diameter of the fungal colony in two perpendicular directions at regular

intervals until the colony on the control plate reaches a certain size.

Calculate the percentage of mycelial growth inhibition for each concentration compared to

the control.

Use probit analysis or other statistical software to calculate the EC50 value.

Analysis of Resistance Mechanisms: Site-Directed
Mutagenesis
This protocol describes how to introduce a specific mutation, such as the G143A substitution in

the cytochrome b gene, to confirm its role in conferring resistance to picoxystrobin.

Protocol:

Cloning of the Cytochrome b Gene:

Extract genomic DNA from a sensitive fungal strain.

Amplify the cytochrome b gene (or a fragment containing the target codon) using specific

primers and PCR.

Clone the PCR product into a suitable expression vector.

Site-Directed Mutagenesis:

Design primers containing the desired nucleotide change (e.g., to change the codon for

Glycine at position 143 to Alanine).

Use a commercially available site-directed mutagenesis kit to perform PCR with the

designed primers and the vector containing the wild-type gene as a template. This will

generate a new plasmid containing the mutated gene.

Transformation and Selection:

Transform the mutated plasmid into a suitable host (e.g., E. coli for plasmid amplification,

or back into the sensitive fungal strain).
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Select for transformants that have successfully incorporated the mutated gene.

Phenotypic Analysis:

Perform fungal growth inhibition assays (as described in 5.2) on the transformed fungal

strains containing the mutated cytochrome b gene.

Compare the EC50 values of the mutated strains to the wild-type sensitive strain. A

significant increase in the EC50 value for the mutated strain confirms the role of the

G143A mutation in conferring resistance to picoxystrobin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b033183?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Clone Wild-Type
Cytochrome b Gene

Design Primers with
G143A Mutation

Perform Site-Directed
Mutagenesis PCR

Transform Mutated Plasmid
into Sensitive Fungus

Select for
Transformed Strains

Perform Fungal Growth
Inhibition Assay

Compare EC50 of
Mutant vs. Wild-Type

End

Click to download full resolution via product page

Caption: Logical workflow for site-directed mutagenesis to study resistance.
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Resistance to Picoxystrobin
The primary mechanism of resistance to picoxystrobin and other QoI fungicides is a target-

site modification. The most frequently reported mutation is a single nucleotide polymorphism in

the cytochrome b gene, resulting in an amino acid substitution of glycine to alanine at position

143 (G143A). This alteration in the amino acid sequence of the Qo binding pocket reduces the

binding affinity of picoxystrobin, thereby diminishing its inhibitory effect. Other less common

mutations, such as F129L, have also been associated with reduced sensitivity to QoI

fungicides.

Conclusion
Picoxystrobin is a potent fungicide that targets the cytochrome bc1 complex of the

mitochondrial electron transport chain in fungi. Its specific inhibition of the Qo site disrupts

cellular respiration and leads to fungal death. While effective, the emergence of resistance,

primarily through the G143A mutation in the cytochrome b gene, poses a significant challenge.

The experimental protocols detailed in this guide provide a framework for the continued study

of picoxystrobin's molecular interactions and the mechanisms of resistance, which is essential

for the development of sustainable disease management strategies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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